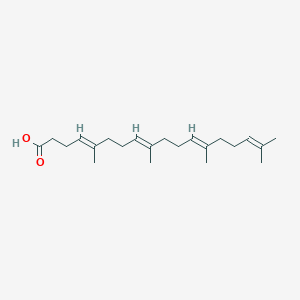
5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoic acid typically involves the use of organic synthesis techniques. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene . The reaction conditions often require a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields . The process may also include purification steps such as distillation or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or CrO₃ in acetic acid.
Reduction: H₂ gas with Pd/C catalyst under atmospheric pressure.
Substitution: Halogenated reagents like bromoethane (C₂H₅Br) in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of substituted alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoic acid has various applications in scientific research:
Wirkmechanismus
The mechanism of action of 5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoic acid involves its interaction with molecular targets such as enzymes and receptors . The compound’s conjugated double bonds allow it to participate in electron transfer reactions, which can modulate the activity of enzymes and other proteins . Additionally, its hydrophobic nature enables it to integrate into cellular membranes, affecting membrane fluidity and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenal: Similar structure but with an aldehyde group instead of a carboxylic acid.
5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraen-1-ol: Similar structure but with an alcohol group instead of a carboxylic acid.
Uniqueness
5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoic acid is unique due to its specific arrangement of methyl groups and conjugated double bonds, which confer distinct chemical and physical properties . This uniqueness makes it valuable in various applications, from synthetic chemistry to biological research .
Eigenschaften
Molekularformel |
C22H36O2 |
|---|---|
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
(4E,8E,12E)-5,9,13,17-tetramethyloctadeca-4,8,12,16-tetraenoic acid |
InChI |
InChI=1S/C22H36O2/c1-18(2)10-6-11-19(3)12-7-13-20(4)14-8-15-21(5)16-9-17-22(23)24/h10,12,14,16H,6-9,11,13,15,17H2,1-5H3,(H,23,24)/b19-12+,20-14+,21-16+ |
InChI-Schlüssel |
PIJHYAQKPAXLRO-RFRQLJORSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CCC(=O)O)/C)/C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)O)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13146107.png)
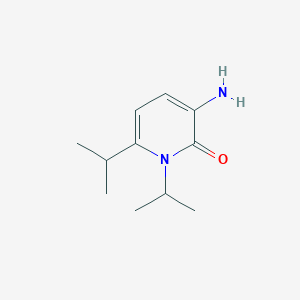
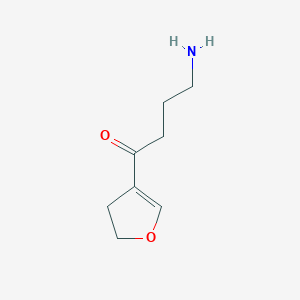
![6-Bromo-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13146125.png)
![4,7-Dibromo-5,6-difluoro-2-tetradecyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13146126.png)
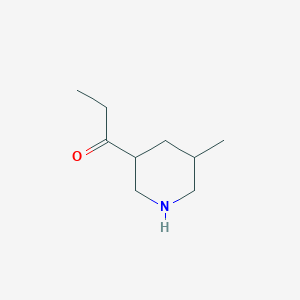
![Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13146131.png)
![1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline](/img/structure/B13146132.png)
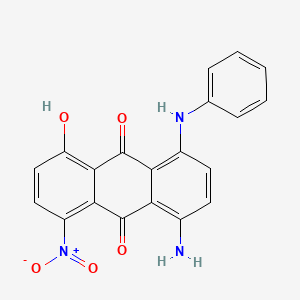
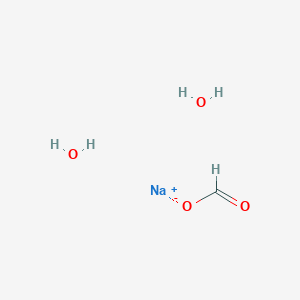
![2-{3-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol](/img/structure/B13146149.png)


![2,3-dihydroxy-N-[(4S,5S)-2-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-3-oxo-1,2-oxazolidin-4-yl]benzamide](/img/structure/B13146165.png)
